molecular formula C18H23N3O3S2 B15099625 N-{4-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}pentanamide

N-{4-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}pentanamide

Cat. No.: B15099625
M. Wt: 393.5 g/mol
InChI Key: BYZVOEPHDKKTMB-UHFFFAOYSA-N
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Description

N-{4-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}pentanamide is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, a phenyl ring, a thiazole ring, and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}pentanamide typically involves multiple steps:

    Formation of the pyrrolidine-1-sulfonyl intermediate: This step involves the sulfonylation of pyrrolidine using a sulfonyl chloride reagent under basic conditions.

    Coupling with a phenyl ring: The pyrrolidine-1-sulfonyl intermediate is then coupled with a phenyl ring through a nucleophilic aromatic substitution reaction.

    Thiazole ring formation: The phenyl derivative is reacted with a thioamide and a haloketone to form the thiazole ring.

    Pentanamide chain attachment: Finally, the thiazole derivative is coupled with a pentanoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}pentanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-{4-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}pentanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-{4-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}pentanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with protein active sites, while the thiazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}butanamide: Similar structure but with a butanamide chain instead of a pentanamide chain.

    N-{4-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}hexanamide: Similar structure but with a hexanamide chain instead of a pentanamide chain.

Uniqueness

N-{4-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pentanamide chain, in particular, may influence its solubility, stability, and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C18H23N3O3S2

Molecular Weight

393.5 g/mol

IUPAC Name

N-[4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-yl]pentanamide

InChI

InChI=1S/C18H23N3O3S2/c1-2-3-6-17(22)20-18-19-16(13-25-18)14-7-9-15(10-8-14)26(23,24)21-11-4-5-12-21/h7-10,13H,2-6,11-12H2,1H3,(H,19,20,22)

InChI Key

BYZVOEPHDKKTMB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3

Origin of Product

United States

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